molecular formula C13H27NO2 B14510285 7-(Hydroxyimino)-11-methyldodecan-1-OL CAS No. 62870-54-6

7-(Hydroxyimino)-11-methyldodecan-1-OL

Cat. No.: B14510285
CAS No.: 62870-54-6
M. Wt: 229.36 g/mol
InChI Key: NYKGWAXMNWBPQP-UHFFFAOYSA-N
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Description

7-(Hydroxyimino)-11-methyldodecan-1-OL is an organic compound that features a hydroxyimino group and a methyl group attached to a dodecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxyimino)-11-methyldodecan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of a suitable dodecane derivative with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the hydroxyimino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxyimino)-11-methyldodecan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-(Hydroxyimino)-11-methyldodecan-1-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Hydroxyimino)-11-methyldodecan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The specific pathways and targets depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    7-(Hydroxyimino)-11-methyldodecan-1-OL: shares similarities with other hydroxyimino compounds, such as oximes and hydroxylamines.

    Oximes: Compounds with the general structure R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups.

    Hydroxylamines: Compounds with the structure R1R2NOH, where R1 and R2 can be hydrogen or organic groups.

Uniqueness

The uniqueness of this compound lies in its specific dodecane backbone and the presence of both a hydroxyimino group and a methyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62870-54-6

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

7-hydroxyimino-11-methyldodecan-1-ol

InChI

InChI=1S/C13H27NO2/c1-12(2)8-7-10-13(14-16)9-5-3-4-6-11-15/h12,15-16H,3-11H2,1-2H3

InChI Key

NYKGWAXMNWBPQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(=NO)CCCCCCO

Origin of Product

United States

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